molecular formula C17H19NO4 B5691035 3-BUTYRYL-4-(4-METHOXYANILINO)-6-METHYL-2H-PYRAN-2-ONE

3-BUTYRYL-4-(4-METHOXYANILINO)-6-METHYL-2H-PYRAN-2-ONE

Cat. No.: B5691035
M. Wt: 301.34 g/mol
InChI Key: DXRKYHMXLYUSSN-UHFFFAOYSA-N
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Description

3-BUTYRYL-4-(4-METHOXYANILINO)-6-METHYL-2H-PYRAN-2-ONE is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a butyryl group, a methoxyanilino group, and a methyl group attached to a pyranone ring

Properties

IUPAC Name

3-butanoyl-4-(4-methoxyanilino)-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-4-5-15(19)16-14(10-11(2)22-17(16)20)18-12-6-8-13(21-3)9-7-12/h6-10,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRKYHMXLYUSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYRYL-4-(4-METHOXYANILINO)-6-METHYL-2H-PYRAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Butyryl Group: The butyryl group can be introduced via an acylation reaction using butyric anhydride or butyryl chloride in the presence of a catalyst.

    Attachment of the Methoxyanilino Group: The methoxyanilino group can be attached through a nucleophilic substitution reaction using 4-methoxyaniline.

    Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-BUTYRYL-4-(4-METHOXYANILINO)-6-METHYL-2H-PYRAN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-BUTYRYL-4-(4-METHOXYANILINO)-6-METHYL-2H-PYRAN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BUTYRYL-4-(4-METHOXYANILINO)-6-METHYL-2H-PYRAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-BUTYRYL-4-(4-METHOXYANILINO)-6-METHYL-2H-PYRAN-2-ONE: can be compared with other pyranone derivatives that have similar structural features but different substituents.

    4-METHOXYANILINO derivatives: Compounds with similar anilino groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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